

In-Depth Technical Guide: BMS-247243 Inhibition of Enterococcus faecalis

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Compound of Interest

Compound Name: BMS-247243

Cat. No.: B1667188

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Executive Summary

BMS-247243 is a novel cephalosporin antibiotic with demonstrated in vitro activity against *Enterococcus faecalis*, a gram-positive bacterium notorious for its intrinsic and acquired resistance to many antimicrobial agents. This technical guide provides a comprehensive overview of the inhibitory action of **BMS-247243** against *E. faecalis*, consolidating available quantitative data, detailing experimental methodologies, and exploring the underlying molecular mechanisms and signaling pathways. The information presented herein is intended to support further research and development efforts targeting enterococcal infections.

Quantitative Antimicrobial Activity

The in vitro efficacy of **BMS-247243** against *Enterococcus faecalis* has been quantified through determination of Minimum Inhibitory Concentrations (MICs). The available data is summarized in the table below.

Organism	Number of Isolates	Antimicrobial Agent	MIC Range (µg/mL)	MIC50 (µg/mL)	MIC90 (µg/mL)
Enterococcus faecalis	32	BMS-247243	4 to >32	16	32
Enterococcus faecalis	32	Vancomycin	1 to 2	2	2

Data sourced from a study by Bush et al. (2002).

Mechanism of Action and Signaling Pathways

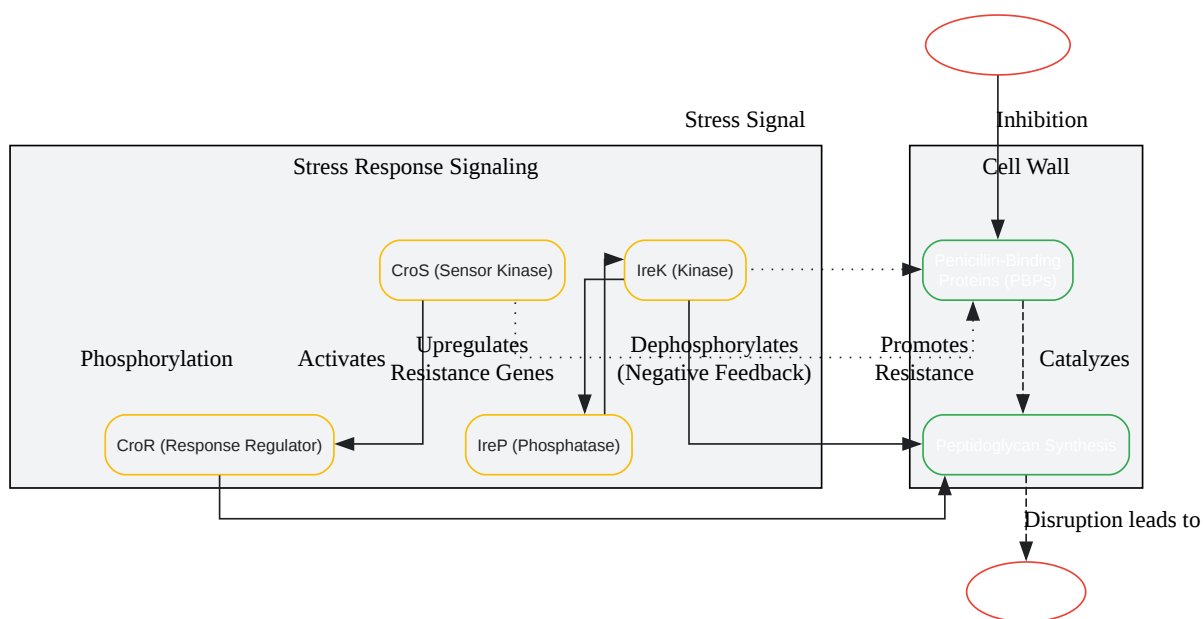
BMS-247243, like other β -lactam antibiotics, primarily functions by disrupting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of Penicillin-Binding Proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan.

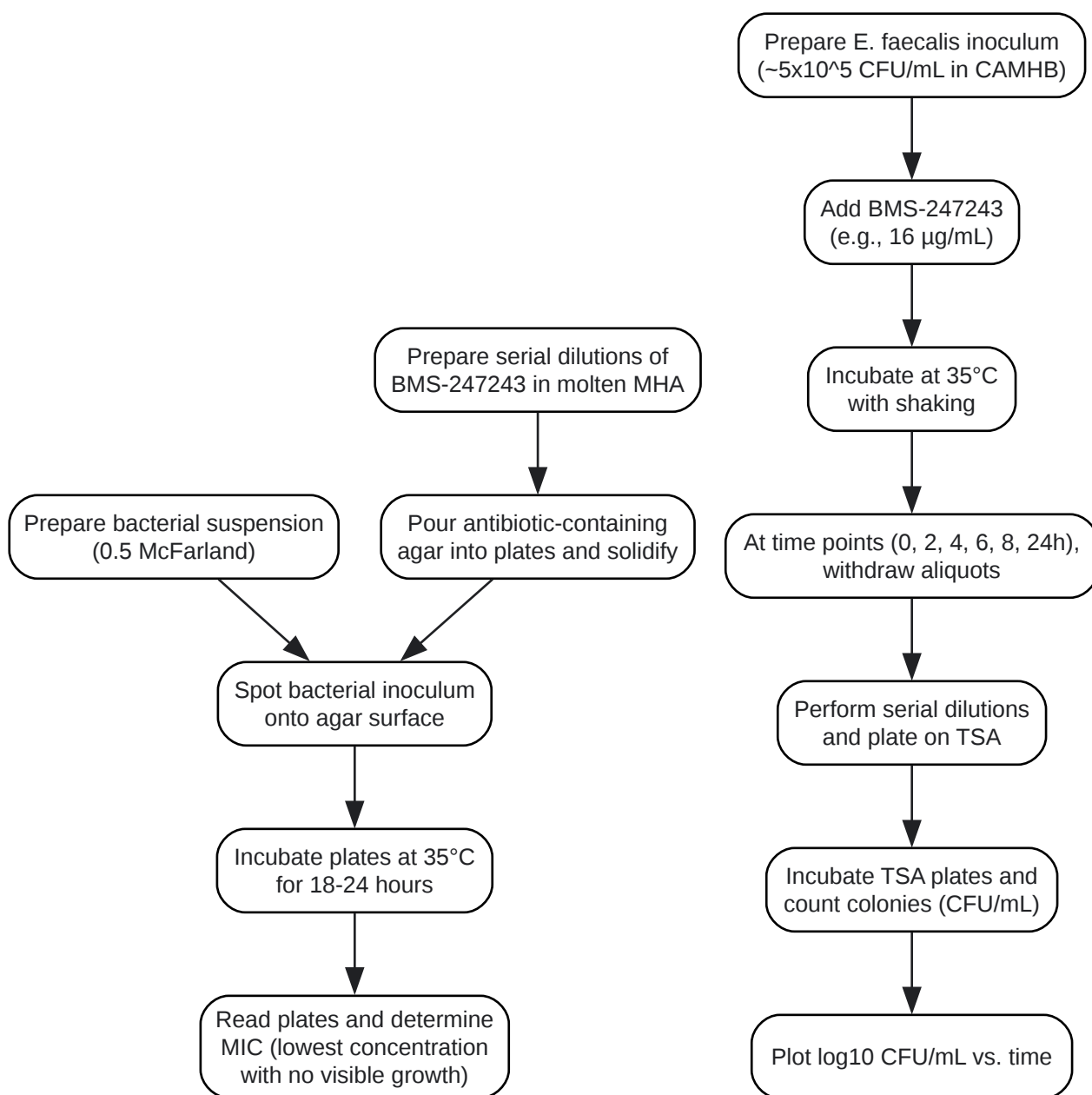
Enterococcus faecalis possesses intrinsic resistance to many cephalosporins, largely due to the presence of low-affinity PBPs, such as PBP4 and PBP5, that are not effectively inhibited by these antibiotics. However, the activity of **BMS-247243** against *E. faecalis* suggests it can overcome this resistance to some extent. The binding of **BMS-247243** to essential *E. faecalis* PBPs disrupts cell wall integrity, leading to cell lysis and death.

The interaction of **BMS-247243** with enterococcal PBPs is hypothesized to trigger a cell wall stress response, which is mediated by specific signaling pathways. Two key systems implicated in the cephalosporin resistance of *E. faecalis* are the CroR-CroS and IreK-IreP signaling pathways.

- **CroR-CroS Two-Component System:** This system is known to be a determinant of cephalosporin resistance. It is believed to respond to cell envelope damage, activating downstream genes that contribute to cell wall repair and enhanced resistance.
- **IreK-IreP Signaling System:** This system, composed of a serine/threonine kinase (IreK) and a phosphatase (IreP), reciprocally regulates the cellular adaptation to cephalosporin-induced stress. IreK activity is required for intrinsic cephalosporin resistance.

The inhibitory effect of **BMS-247243** likely involves a sufficiently potent inhibition of key PBPs that overwhelms the compensatory mechanisms activated by these signaling pathways.





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